Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate
Description
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is a benzoate ester derivative featuring a hydroxyl group at the 2-position and a piperazinyl substituent at the 4-position of the aromatic ring. Piperazine-containing benzoates are often explored in pharmaceutical research due to their ability to interact with biological targets, such as receptors or enzymes, while ester groups influence metabolic stability .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-12(16)10-3-2-9(8-11(10)15)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7H2,1H3 |
InChI Key |
CPFHQAMGCGUYAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate typically involves the esterification of 2-Hydroxy-4-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
The phenolic hydroxyl group at C2 enhances ester reactivity through hydrogen bonding with the carbonyl oxygen, lowering the activation energy for nucleophilic attack . Comparative studies on 4-pyridyl benzoates show Hammett substituent constants (σ = -0.27 to +0.71) influence hydrolysis rates, with electron-withdrawing groups accelerating the reaction .
Piperazine Functionalization
The piperazine ring participates in alkylation, acylation, and coordination chemistry:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride):
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at positions activated by hydroxyl and piperazine groups:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5, C6 | 2-Hydroxy-5-nitro derivative |
| Sulfonation | H₂SO₄, 100°C | C5 | 2-Hydroxy-5-sulfo analog |
-
Directing Effects :
Piperazine Oxidation
Forms N-oxides under mild conditions:
Phenolic Oxidation
The hydroxyl group oxidizes to a quinone:
Coordination Chemistry
The piperazine nitrogen and phenolic oxygen act as ligands for metal ions:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | N,O-bidentate chelate | Antimicrobial agents |
| Fe³⁺ | O-monodentate | Catalytic oxidation studies |
Coupling Reactions
After ester hydrolysis, the carboxylic acid forms amides via carbodiimide activation:
Reduction Reactions
The ester group reduces to a primary alcohol:
Salt Formation
The piperazine nitrogen forms stable salts with mineral acids:
Scientific Research Applications
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural Differences:
- Methyl 4-(piperazin-1-yl)benzoate : Lacks the 2-hydroxy group, reducing hydrogen-bonding capacity and polarity compared to the target compound .
- Methyl 2-hydroxybenzoate (Methyl salicylate) : Contains a hydroxyl group but lacks the piperazinyl substituent, resulting in distinct biological activity (e.g., anti-inflammatory properties) .
- Methyl 2-substituted benzoates (e.g., methyl 2-chlorobenzoate, methyl 2-methoxybenzoate): Substituents like chloro or methoxy groups alter electronic effects and lipophilicity, impacting reactivity and membrane permeability .
Physicochemical Properties
Notes:
- The hydroxyl group in the target compound likely enhances aqueous solubility compared to non-hydroxylated analogs like Methyl 4-(piperazin-1-yl)benzoate .
Toxicological Considerations
- Alkyl Benzoates : Generally exhibit low acute toxicity but may cause irritation at high concentrations. Piperazine derivatives, however, require careful evaluation for neurotoxicity or renal effects .
Biological Activity
Methyl 2-hydroxy-4-(1-piperazinyl)benzoate, a compound derived from the piperazine class, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of piperazine derivatives with salicylic acid derivatives. The compound's structure features a hydroxyl group and a piperazine moiety, which are crucial for its biological activity.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains. For instance, Mannich bases related to this compound have demonstrated potent antimicrobial effects, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Research indicates that compounds bearing piperazine moieties often possess anti-inflammatory properties. In a study focused on methyl salicylate derivatives with piperazine, compounds similar to this compound exhibited notable anti-inflammatory activity in vivo. Specifically, these compounds were tested against xylol-induced ear edema and carrageenan-induced paw edema in mice, showing efficacy comparable to established anti-inflammatory drugs like aspirin and indomethacin .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary studies suggest that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is an essential factor in drug design for cancer therapy .
Table 1: Summary of Biological Activities
Detailed Research Findings
In a comprehensive study examining the biological activities of a series of piperazine derivatives, this compound was highlighted for its strong inhibition of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. This suggests its potential as an anti-inflammatory agent that could be developed further for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
